
1-Chloro-2,3,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3,4,5-tetramethylbenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of tetramethylbenzene, where one of the hydrogen atoms is replaced by a chlorine atom. This compound is part of the aromatic hydrocarbons family and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2,3,4,5-tetramethylbenzene can be synthesized through the chlorination of 2,3,4,5-tetramethylbenzene. One common method involves the use of tert-butyl hypochlorite (t-BuOCl) in the presence of an iron-containing catalyst. This reaction typically occurs under mild conditions and yields the desired chlorinated product with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of tetramethylbenzene using chlorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form 2,3,4,5-tetramethylbenzene.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Products include 2,3,4,5-tetramethylphenol or 2,3,4,5-tetramethylaniline.
Oxidation: Products include 2,3,4,5-tetramethylbenzoic acid or 2,3,4,5-tetramethylbenzaldehyde.
Reduction: The major product is 2,3,4,5-tetramethylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2,3,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Chloro-2,3,4,5-tetramethylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in electrophilic aromatic substitution reactions, while the methyl groups can undergo oxidation or reduction. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effect of the chlorine atom .
Comparación Con Compuestos Similares
1,2,3,4-Tetramethylbenzene (Prehnitene): Similar structure but lacks the chlorine atom.
1,2,3,5-Tetramethylbenzene (Isodurene): Different arrangement of methyl groups.
1,2,4,5-Tetramethylbenzene (Durene): Different arrangement of methyl groups
Uniqueness: 1-Chloro-2,3,4,5-tetramethylbenzene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
26138-77-2 |
|---|---|
Fórmula molecular |
C10H13Cl |
Peso molecular |
168.66 g/mol |
Nombre IUPAC |
1-chloro-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,1-4H3 |
Clave InChI |
XBGOUJALJVZXEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


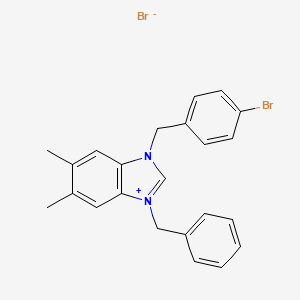
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


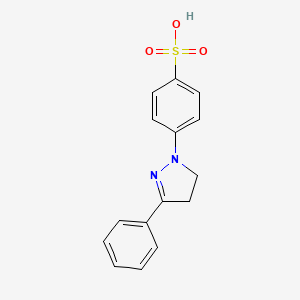
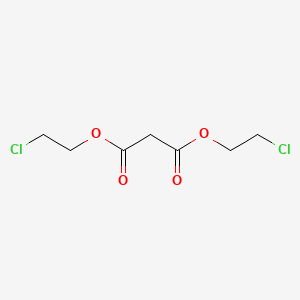

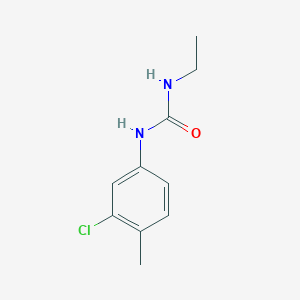
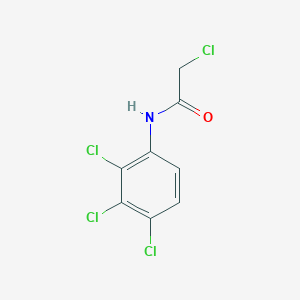
![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)
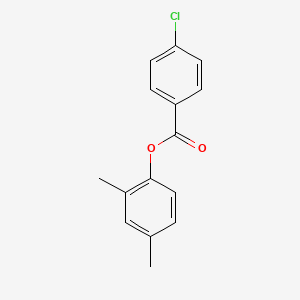

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960698.png)
